molecular formula C10H13BrN2O B1441589 1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol CAS No. 1220016-99-8

1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B1441589
CAS No.: 1220016-99-8
M. Wt: 257.13 g/mol
InChI Key: QLICWZCIKZWFSW-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyrrolidinol moiety at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-3-methylpyridine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Synthetic Route: The synthetic route involves the nucleophilic substitution of the bromine atom by the pyrrolidinol group. This can be achieved through a series of steps, including halogenation, nucleophilic substitution, and purification.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO). Reaction conditions may vary depending on the desired product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(5-Bromo-3-methyl-2-pyridinyl)piperazine and 1-(5-Bromo-3-methyl-2-pyridinyl)indoline.

    Uniqueness: The presence of the pyrrolidinol moiety distinguishes it from other compounds, providing unique chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-4-8(11)5-12-10(7)13-3-2-9(14)6-13/h4-5,9,14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICWZCIKZWFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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